molecular formula C6H14ClNO2 B15296287 methyl (2R)-2-(ethylamino)propanoate hydrochloride

methyl (2R)-2-(ethylamino)propanoate hydrochloride

Cat. No.: B15296287
M. Wt: 167.63 g/mol
InChI Key: HCQWAZBHGAULDI-NUBCRITNSA-N
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Description

Methyl (2R)-2-(ethylamino)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethylamino group attached to the second carbon of a propanoate moiety, with a methyl ester group and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(ethylamino)propanoate hydrochloride typically involves the reaction of (2R)-2-(ethylamino)propanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Methyl (2R)-2-(ethylamino)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(methylamino)propanoate hydrochloride
  • Methyl (2R)-2-(isopropylamino)propanoate hydrochloride
  • Methyl (2R)-2-(butylamino)propanoate hydrochloride

Uniqueness

Methyl (2R)-2-(ethylamino)propanoate hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric hindrance, influencing the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

methyl (2R)-2-(ethylamino)propanoate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-4-7-5(2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

HCQWAZBHGAULDI-NUBCRITNSA-N

Isomeric SMILES

CCN[C@H](C)C(=O)OC.Cl

Canonical SMILES

CCNC(C)C(=O)OC.Cl

Origin of Product

United States

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